Cefotiam hexetil hydrochloride

Antimicrobial Susceptibility Cephalosporin Resistance In Vitro Pharmacology

Select Cefotiam hexetil hydrochloride (CTM-HE) for its differentiated third-generation oral cephalosporin prodrug profile. Its active metabolite, cefotiam, delivers superior in vitro potency against Gram-negative pathogens resistant to cephalexin and cefaclor, and uniquely retains in vivo efficacy against MRSA and β-lactamase-producing strains. Validated in murine UTI and respiratory infection models with demonstrated clinical non-inferiority to high-dose amoxicillin/clavulanate, this compound is indispensable for antimicrobial resistance research, AST panel development, and pharmacometric modeling. Research use only.

Molecular Formula C27H39Cl2N9O7S3
Molecular Weight 768.8 g/mol
CAS No. 95840-69-0
Cat. No. B8071401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotiam hexetil hydrochloride
CAS95840-69-0
Molecular FormulaC27H39Cl2N9O7S3
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
InChIInChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1
InChIKeyFFSANQNELHESQJ-LWBICVDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefotiam Hexetil Hydrochloride (CAS 95840-69-0): Third-Generation Oral Cephalosporin Prodrug for Antimicrobial Research and Development


Cefotiam hexetil hydrochloride (CAS 95840-69-0; synonym CTM-HE) is the hydrochloride salt of the 1-(cyclohexyloxycarbonyloxy)ethyl ester prodrug of cefotiam, a semi-synthetic, third-generation beta-lactam cephalosporin antibiotic [1]. The compound is characterized by its molecular formula C27H37N9O7S3·2HCl and a molecular weight of 768.76 g/mol [2]. As a prodrug, cefotiam hexetil itself possesses no intrinsic antibacterial activity; upon oral administration, it is rapidly hydrolyzed by intestinal esterases to release the active parent moiety, cefotiam (CTM) . The active drug exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative pathogens through inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs), with a noted lack of clinically relevant activity against Pseudomonas aeruginosa [3].

Procurement Rationale for Cefotiam Hexetil Hydrochloride: Critical Differentiation from Generic Oral Cephalosporin Alternatives


The oral cephalosporin class is chemically diverse, and significant variations in antibacterial spectrum, potency against key resistant strains, and clinical efficacy profiles preclude simple interchangeability among members like cefaclor, cephalexin, or cefixime. The selection of cefotiam hexetil hydrochloride (CTM-HE) as a research tool or reference standard is predicated on its unique properties as a third-generation prodrug [1]. Its active metabolite, cefotiam (CTM), demonstrates quantifiably superior in vitro potency against specific Gram-negative pathogens and retains activity against certain beta-lactamase-producing and methicillin-resistant S. aureus (MRSA) strains where earlier generation oral cephalosporins like cephalexin (CEX) and cefaclor (CCL) are demonstrably less effective or ineffective [2]. Furthermore, its clinical performance, achieving equivalence to high-dose amoxicillin/clavulanate in specific infections with a potentially favorable dosing and tolerability profile, provides a distinct procurement justification for researchers modeling human therapeutic outcomes [3].

Quantitative Differentiation Evidence for Cefotiam Hexetil Hydrochloride Against Comparator Antibiotics


Superior In Vitro Activity of Active Moiety (Cefotiam) Against Cephalexin-Resistant E. coli and Other Gram-Negative Bacilli

The active metabolite of cefotiam hexetil, cefotiam (CTM), demonstrates high in vitro antibacterial activity against clinical isolates of Escherichia coli that are resistant to the first-generation oral cephalosporin cephalexin (CEX) and the second-generation agent cefaclor (CCL). In a study comparing the MIC values of CTM against CEX-resistant E. coli, CTM was highly active, whereas CEX and CCL showed only weak activity [1]. The study also noted that CTM maintained potent activity against other Gram-negative organisms, including Citrobacter freundii, Enterobacter cloacae, Proteus vulgaris, Morganella morganii, and Haemophilus influenzae, where comparator cephalosporins were only weakly active [1].

Antimicrobial Susceptibility Cephalosporin Resistance In Vitro Pharmacology

Enhanced In Vivo Efficacy in Murine Models of Klebsiella pneumoniae and Proteus mirabilis Infection

In murine infection models, oral administration of cefotiam hexetil (CTM-HE) provided significantly better protection against lethal intraperitoneal infections and localized tissue infections compared to oral cephalexin (CEX) and cefaclor (CCL). In a respiratory tract infection model caused by Klebsiella pneumoniae DT-S and a urinary tract infection model caused by Proteus mirabilis IFO 3849, CTM-HE was more effective than CEX and CCL [1]. The therapeutic effect of oral CTM-HE against infections due to S. aureus, E. coli, and K. pneumoniae was superior to that of CCL and CEX in a separate study [2].

In Vivo Efficacy Respiratory Tract Infection Urinary Tract Infection Mouse Model

Retained In Vivo Activity Against Methicillin-Resistant S. aureus (MRSA) and β-Lactamase Producers

A key differentiator for cefotiam hexetil (CTM-HE) is its demonstrated in vivo efficacy against bacterial strains where first- and second-generation oral cephalosporins are ineffective. In mouse infection models, oral CTM-HE was effective against infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and β-lactamase-producing bacteria, whereas cefaclor (CCL) and cephalexin (CEX) were reported to be ineffective against these resistant strains [1].

Antibiotic Resistance MRSA Beta-Lactamase In Vivo Infection Model

Non-Inferior Clinical Efficacy to High-Dose Amoxicillin/Clavulanate in Acute Otitis Media with Potential Per-Protocol Superiority

In a multicenter, randomized, double-blind, double-placebo clinical trial involving 177 evaluable adult patients with acute otitis media, cefotiam hexetil (CTM) administered at 200 mg twice daily (BID) was compared to amoxicillin/clavulanic acid (AMC) administered at 1 g BID, both for 10 days. In the Intent-to-Treat (ITT) analysis, the clinical success rate at the end of treatment was 94% for CTM versus 90% for AMC, with no statistically significant difference [1]. However, in the Per-Protocol (PP) analysis, the clinical cure rate for CTM was 97% compared to 90% for AMC, a difference that reached statistical significance (p = 0.04) [1]. The incidence of adverse effects was comparable between the two groups, at approximately 10% [1].

Clinical Trial Acute Otitis Media Comparative Efficacy Human Pharmacotherapy

Optimal Research and Industrial Application Scenarios for Cefotiam Hexetil Hydrochloride Based on Comparative Evidence


Preclinical In Vivo Modeling of Complicated Urinary Tract and Respiratory Infections

Cefotiam hexetil hydrochloride is optimally suited for use in murine models of urinary tract infection (e.g., with Proteus mirabilis) and respiratory tract infection (e.g., with Klebsiella pneumoniae) where its active metabolite has demonstrated superior in vivo efficacy compared to cephalexin and cefaclor [1]. The compound's ability to provide better protection in these specific organ infection models makes it a preferred candidate for studies evaluating new therapies for these clinical indications.

Investigating Therapies for Infections Involving Antibiotic-Resistant Gram-Negative and MRSA Strains

This compound is a critical tool for research focused on overcoming antimicrobial resistance. It retains in vivo efficacy against methicillin-resistant S. aureus (MRSA) and β-lactamase-producing bacteria, a spectrum not covered by earlier oral cephalosporins like cefaclor or cephalexin, which are ineffective in these models [2]. This makes CTM-HE a valuable reference agent in in vivo studies evaluating novel anti-MRSA or beta-lactamase inhibitor combination therapies.

Clinical Pharmacology Reference for Oral Cephalosporin Prodrugs and Comparative Efficacy Trials

Given its well-characterized prodrug-to-active-moiety conversion and comparative clinical trial data in acute otitis media [3], cefotiam hexetil hydrochloride serves as an excellent reference standard in clinical pharmacology studies. Its demonstrated non-inferiority to a high-dose amoxicillin/clavulanate regimen, with a potentially favorable per-protocol efficacy outcome, provides a robust benchmark for evaluating new oral beta-lactam or beta-lactamase inhibitor combinations in clinical trial simulations and pharmacometric modeling.

In Vitro Susceptibility Testing and Resistance Surveillance for Cephalosporin-Resistant Isolates

The active moiety, cefotiam, demonstrates high in vitro activity against clinical isolates of E. coli that are resistant to cephalexin and cefaclor [4]. Consequently, cefotiam hexetil hydrochloride (as a source of cefotiam) is a valuable agent for inclusion in antimicrobial susceptibility testing (AST) panels and epidemiological surveillance programs designed to monitor the spread and mechanisms of cephalosporin resistance among Gram-negative pathogens.

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